molecular formula C11H19N3O2 B2783409 tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate CAS No. 1589082-06-3

tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B2783409
CAS No.: 1589082-06-3
M. Wt: 225.292
InChI Key: PQMGXPIFQIFJEX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Future Directions

The future directions for research on “(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate” could involve further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate with a suitable chiral reagent to obtain the (S)-enantiomer. The reaction conditions often include maintaining a temperature range of 2-8°C and protecting the compound from light .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid or liquid form and stored in sealed containers to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate
  • 1-Piperazinecarboxylic acid, 3-(cyanomethyl)-, 1,1-dimethylethyl ester, (3S)-
  • (S)-4-Boc-piperazine-2-acetonitrile

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic or other enantiomeric forms. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role .

Properties

IUPAC Name

tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-9(8-14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMGXPIFQIFJEX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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